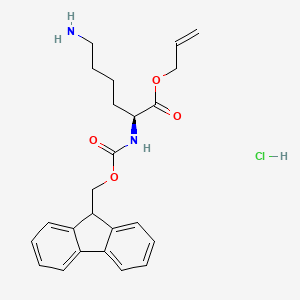

Fmoc-Lys-OAll.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the amino acid valine . It appears to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular formula of the compound is C20H21NO4 . More information about the molecular structure can be found in the referenced documents, including NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using a Waters LC-3000 system . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.39 and a boiling point of 567.9°C at 760 mmHg . It is stored sealed in dry conditions at room temperature .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

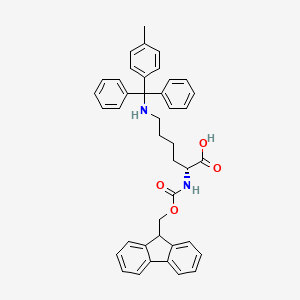

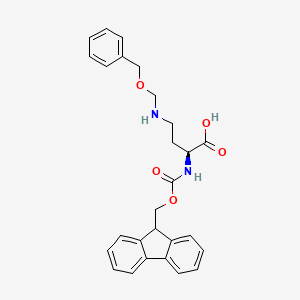

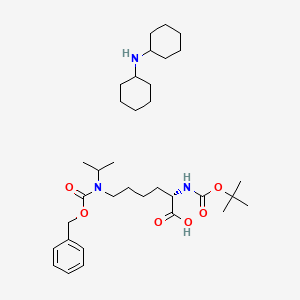

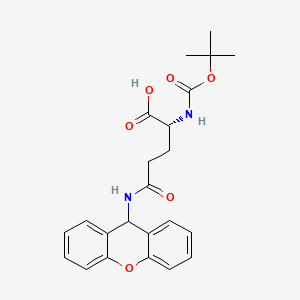

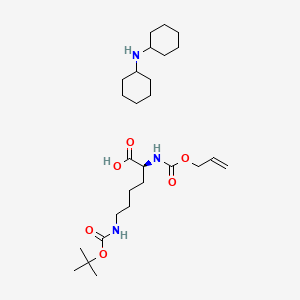

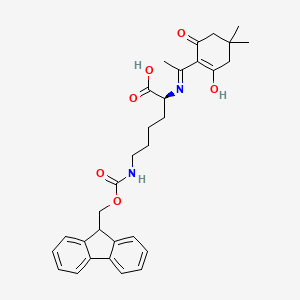

Fmoc-Lys-OAll.HCl es un derivado del aminoácido lisina {svg_1}. Se usa comúnmente en la síntesis de péptidos {svg_2}. El grupo Fmoc (9-fluorenilmetoxocarbonilo) es un grupo protector para el grupo amino en la síntesis de péptidos. El grupo OAll (aliloxocarbonilo) es un grupo protector para el grupo amino de la cadena lateral de la lisina, que puede eliminarse en condiciones suaves sin afectar el enlace peptídico.

Suplementos Nutricionales

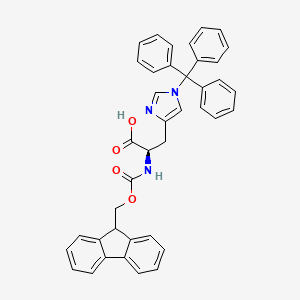

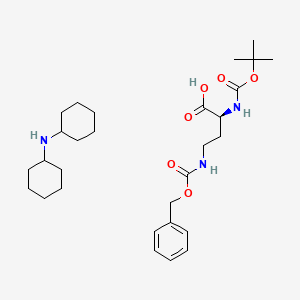

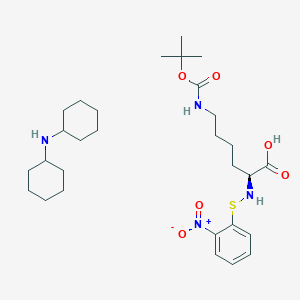

Los aminoácidos y sus derivados, incluido this compound, se han utilizado comercialmente como suplementos ergogénicos. Influyen en la secreción de hormonas anabólicas, el suministro de combustible durante el ejercicio, el rendimiento mental durante las tareas relacionadas con el estrés y previenen el daño muscular inducido por el ejercicio {svg_3}.

Cromatografía

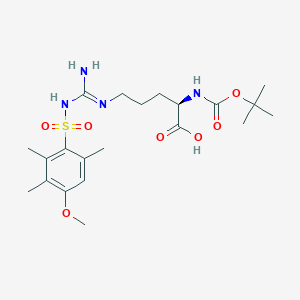

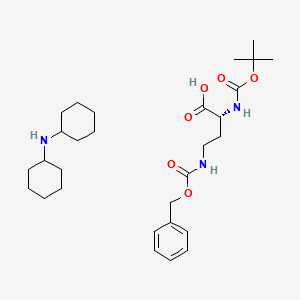

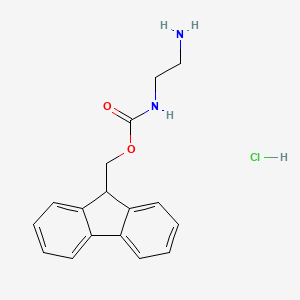

This compound se puede utilizar en cromatografía, un método utilizado para separar mezclas. En particular, se puede utilizar en la síntesis de fases estacionarias para cromatografía líquida {svg_4}.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, also known as Fmoc-Lys-OAll.HCl, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its target, the amine group, through a process known as Fmoc protection . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled assembly of the peptide chain, with the Fmoc group being removed when it is no longer needed . The use of the Fmoc group in this way enables the synthesis of complex peptides, including those of significant size and complexity .

Action Environment

The action of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of the compound can be affected by factors such as temperature and pH . It is also worth noting that the compound is sensitive to moisture and heat .

Propiedades

IUPAC Name |

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-FTBISJDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856388 |

Source

|

| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

815619-80-8 |

Source

|

| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.